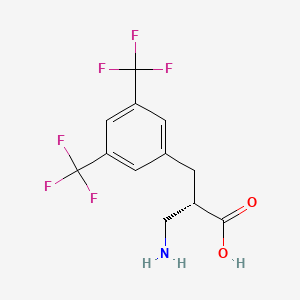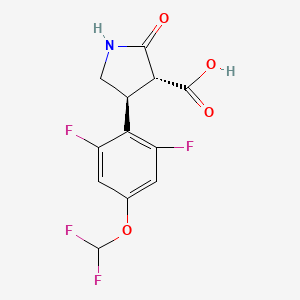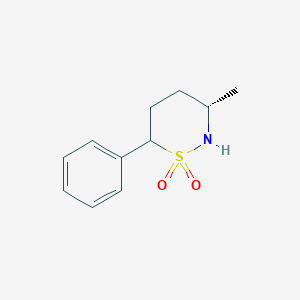
(3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is a chemical compound that belongs to the class of thiazinanes. This compound is characterized by a six-membered ring containing sulfur and nitrogen atoms, with a methyl group at the third position and a phenyl group at the sixth position. The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-amino alcohol with a sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which undergoes intramolecular cyclization to form the thiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
(3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of sulfone-containing molecules with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Methyl-6-phenyl-1,2-thiazinane: Lacks the 1,1-dioxide group.
(3S)-3-Methyl-6-phenyl-1,2-thiazolidine 1,1-dioxide: Contains a five-membered ring instead of a six-membered ring.
(3S)-3-Methyl-6-phenyl-1,2-thiazinane 1-oxide: Contains only one oxygen atom bonded to the sulfur.
Uniqueness
The presence of the 1,1-dioxide group in (3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Propiedades
Fórmula molecular |
C11H15NO2S |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
(3S)-3-methyl-6-phenylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-8-11(15(13,14)12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 |
Clave InChI |
LYUTUWGGXRPXEP-FTNKSUMCSA-N |
SMILES isomérico |
C[C@H]1CCC(S(=O)(=O)N1)C2=CC=CC=C2 |
SMILES canónico |
CC1CCC(S(=O)(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)

![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)

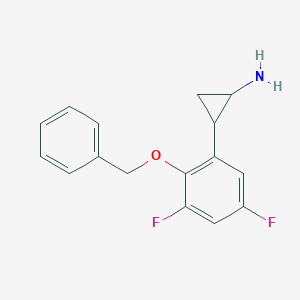
![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
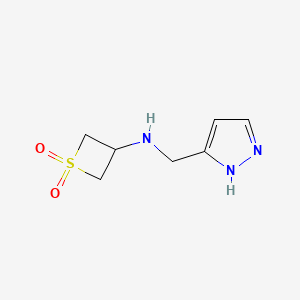
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)
![Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12946933.png)

